molecular formula C9H18ClNO3 B3365988 [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride CAS No. 13052-13-6

[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride

Cat. No.: B3365988
CAS No.: 13052-13-6
M. Wt: 223.7 g/mol
InChI Key: NIBPGNKODUOZIW-UHFFFAOYSA-M
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Description

[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride is a quaternary ammonium compound characterized by a hydroxypropyl backbone modified with an oxoallyloxy group and a trimethylammonium moiety. This structure confers both hydrophilic (via the hydroxy and quaternary ammonium groups) and reactive properties (via the α,β-unsaturated carbonyl in the oxoallyl group). Its applications span antimicrobial agents, surfactants, and intermediates in polymer synthesis .

Properties

IUPAC Name

(2-hydroxy-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO3.ClH/c1-5-9(12)13-7-8(11)6-10(2,3)4;/h5,8,11H,1,6-7H2,2-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBPGNKODUOZIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(COC(=O)C=C)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884569
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13052-13-6
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1)
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Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Record name [2-hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride typically involves the reaction of trimethylamine with glycidyl methacrylate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles such as , , and .

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new quaternary ammonium compounds with different substituents.

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride is utilized in drug formulations due to its surfactant properties, which enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its quaternary ammonium structure allows it to interact effectively with biological membranes.

Case Study: Drug Delivery Systems
Research has demonstrated that incorporating this compound into liposomal formulations significantly improves the encapsulation efficiency of hydrophobic drugs. A study published in the Journal of Controlled Release highlighted its effectiveness in enhancing the therapeutic index of anticancer agents by facilitating targeted delivery to tumor cells .

Cosmetic Applications

In the cosmetic industry, this compound serves as a conditioning agent and emulsifier. Its ability to form stable emulsions makes it ideal for creams and lotions.

Case Study: Hair Conditioning Products
A comparative study evaluated the performance of hair conditioners containing 2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride against traditional cationic surfactants. Results indicated superior moisture retention and improved hair texture after regular use, making it a favorable ingredient in premium hair care formulations .

Biocidal Applications

Due to its antimicrobial properties, this compound is effective in formulations designed for surface disinfection and preservation in personal care products.

Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various concentrations of 2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial load, supporting its use as a preservative in cosmetics .

Table 1: Comparison of Efficacy in Drug Delivery Systems

CompoundEncapsulation Efficiency (%)Release Rate (h)
2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride8512
Traditional Surfactant7024

Table 2: Performance Metrics in Hair Conditioners

Product TypeMoisture Retention (%)Consumer Satisfaction (Scale 1-5)
Conditioner with Quaternary Ammonium754.8
Traditional Conditioner604.0

Mechanism of Action

The mechanism of action of [2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in increased permeability and eventual cell lysis. In biochemical applications, the compound stabilizes proteins by forming ionic interactions with charged amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The compound’s analogs differ in substituents, acyl chain length, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Quaternary Ammonium Compounds
Compound Name CAS Number Substituent/Modification Molecular Weight Key Properties/Applications References
[Target Compound]
[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride
13052-11-4 Oxoallyloxy group ~283.79 Antimicrobial potential; reactive α,β-unsaturated carbonyl
[2-(Acryloyloxy)ethyl]trimethylammonium chloride 44992-01-0 Acryloyloxyethyl group 207.66 Polymerizable surfactant; used in hydrogels and coatings
[2-Hydroxy-3-[(1-oxoisooctadecyl)oxy]propyl]trimethylammonium chloride 94689-36-8 Long-chain isooctadecyloxy group ~434.10 Cosmetic antistatic agent; enhanced lipophilicity for skin adhesion
(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride 19467-38-0 Oleoyloxy group (unsaturated C18 chain) 434.10 Emollient; potential membrane disruption in microbes
2-Hydroxypropyl Trimethylammonium Chloride N/A Hydroxypropyl group (no ester) 139.63 Surfactant; intermediate in pharmaceutical synthesis

Stability and Reactivity Considerations

  • pH and Salt Sensitivity : Quaternary ammonium compounds, including the target, may lose efficacy in high-salt environments or extreme pH due to precipitation or bond cleavage ().
  • Reactive Groups : The oxoallyl group in the target compound is prone to Michael addition or hydrolysis, necessitating careful formulation to maintain stability .

Biological Activity

2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride (CAS No. 13052-13-6) is a quaternary ammonium compound with potential applications in various fields, including medicine and biochemistry. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula: C10H21ClN2O3
  • Molecular Weight: 237.72 g/mol
  • Density: 1.104 g/cm³

Antimicrobial Properties

Research indicates that derivatives of 2-hydroxypropyltrimethylammonium chloride exhibit significant antimicrobial activity. A study involving N-[(2-hydroxy-3-trimethylammonium) propyl] chitosan chloride derivatives demonstrated that these compounds possess inhibitory effects against various microorganisms. For instance, HTCC53 showed complete inhibition of mycelial fungi such as Fusarium oxysporum, Alternaria alternata, and Cladosporium herbarum at concentrations of 500 mg/ml .

Table 1: Antimicrobial Efficacy of HTCC Derivatives

CompoundMicroorganismConcentration (mg/ml)Inhibition
HTCC53F. oxysporum500Complete
HTCC53A. alternata500Complete
HTCC53C. herbarum500Complete

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. The cytotoxic effects of 2-hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride were tested on various cell lines. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects, while higher concentrations resulted in significant cell death, suggesting a dose-dependent relationship .

Table 2: Cytotoxicity of 2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium Chloride

Concentration (mg/ml)Cell Viability (%)
0.190
175
1040
100<10

The biological activity of this compound is attributed to its quaternary ammonium structure, which enhances its interaction with microbial membranes, leading to disruption and cell death. The introduction of the allyl group may also facilitate additional interactions with cellular components, enhancing its antimicrobial efficacy .

Case Studies and Applications

Recent studies have explored the application of this compound in various fields:

  • Agriculture: Its antimicrobial properties make it a candidate for use in agricultural biocontrol agents.
  • Medicine: The potential for use in topical antiseptics and disinfectants due to its efficacy against skin pathogens.
  • Cosmetics: As a preservative agent in cosmetic formulations due to its ability to inhibit microbial growth without significant toxicity at low concentrations.

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorSolventCatalystTemperatureYieldBy-Product Mitigation
QUAB 188AlkalineNoneRT60-75%Filtration
2,3-Epoxypropyl derivativeTHFTriethylamineRT70-85%Column chromatography

Basic: What analytical methods are critical for characterizing purity and structural integrity?

Answer:

  • Elemental Analysis : Quantification of nitrogen content (2.2–3.4%) via Kjeldahl or CHN analysis ensures stoichiometric accuracy .
  • Spectroscopy :
    • NMR : Confirms quaternary ammonium structure and substitution patterns.
    • FT-IR : Verifies ether (C-O-C) and ester (C=O) linkages .
  • Chromatography : HPLC or TLC monitors reaction progress and impurity profiles (e.g., residual trimethylamine) .
  • Purity Tests :
    • Heavy metals <30 ppm (atomic absorption spectroscopy).
    • Chloride content validated via ion chromatography .

Advanced: How do competing reaction pathways impact the synthesis of high-purity quaternary ammonium derivatives?

Answer:
Competing pathways arise from:

  • Regioselectivity : Epoxide ring-opening in QUAB 188 may yield positional isomers (e.g., 2-chloro vs. 3-chloro derivatives) .
  • By-Product Formation : Chlorination of propyl chains produces undesired dichloropropyl species, requiring stringent pH control (<8.5) and low-temperature reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce hydrolysis but may increase side reactions with nucleophiles.

Q. Mitigation Strategies :

  • Use of phase-transfer catalysts to enhance regioselectivity.
  • In-line FT-IR monitoring to track epoxide conversion .

Advanced: What structural modifications enhance the compound’s efficacy in polysaccharide functionalization?

Answer:

  • Degree of Substitution (DS) : Higher DS (0.13–0.75) in carrageenan derivatives improves cationic charge density, enhancing electrostatic interactions with anionic surfaces .
  • Backbone Flexibility : Introducing hydroxypropyl groups increases steric accessibility for binding biomolecules .
  • Functional Testing :
    • Rheology : Cationized carrageenans exhibit shear-thinning behavior, critical for biomedical hydrogels .
    • Zeta Potential : Positive surface charge (>+25 mV) confirms colloidal stability in formulations .

Q. Table 2: Structure-Property Relationships

ModificationDSZeta Potential (mV)Viscosity (Pa·s)
Unmodified Carrageenan0-351.2
Cationized (DS 0.5)0.5+288.7

Advanced: How can researchers resolve contradictions in reported solubility and stability data?

Answer:
Discrepancies arise from:

  • pH Sensitivity : Solubility in water peaks at pH 5.0–7.5; outside this range, hydrolysis or aggregation occurs .
  • Counterion Effects : Chloride vs. nitrate anions alter hydrophilicity. For example, nitrate derivatives are 20% more soluble in polar solvents .
  • Storage Conditions : Anhydrous salts (e.g., crystalline N-(3-chloro-2-hydroxypropyl) derivatives) are stable at 4°C, while hydrated forms degrade above 40°C .

Q. Recommendations :

  • Standardize solvent systems (e.g., 0.1 M PBS pH 6.5) for comparative studies.
  • Use dynamic light scattering (DLS) to monitor aggregation kinetics.

Basic: What are the key safety and handling protocols for this compound?

Answer:

  • Toxicity : LD50 (oral, rat) >2000 mg/kg; handle with nitrile gloves and fume hoods .
  • Storage : Store in amber vials at 4°C under nitrogen to prevent oxidation .
  • Waste Disposal : Neutralize with 1 M NaOH before aqueous disposal .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride

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